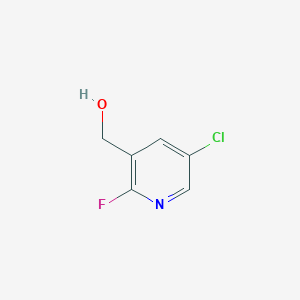

(5-Chloro-2-fluoropyridin-3-yl)methanol

Description

BenchChem offers high-quality (5-Chloro-2-fluoropyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-fluoropyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGVSDKQZOVTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660517 | |

| Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-79-5 | |

| Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Chloro-2-fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

(5-Chloro-2-fluoropyridin-3-yl)methanol, a halogenated pyridine derivative, has emerged as a critical structural motif and a versatile intermediate in the landscape of modern medicinal and agrochemical research. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the pyridine ring, make it a highly sought-after building block for the synthesis of complex, biologically active molecules. The strategic placement of these halogens, coupled with the reactive hydroxymethyl group, provides a powerful handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide offers a comprehensive overview of the synthesis, properties, and applications of (5-Chloro-2-fluoropyridin-3-yl)methanol, providing researchers and drug development professionals with the essential knowledge to effectively utilize this valuable chemical entity.

Chemical Identity and Physicochemical Properties

The fundamental identification of (5-Chloro-2-fluoropyridin-3-yl)methanol is established by its Chemical Abstracts Service (CAS) registry number.

This unique identifier ensures unambiguous reference in scientific literature, patents, and chemical databases. The structural and physicochemical properties of this compound are summarized in the table below, providing a critical foundation for its application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClFNO | [1] |

| Molecular Weight | 161.56 g/mol | [1] |

| Appearance | Colorless solid | [3] |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 116.0 ± 25.9 °C | [1] |

| XLogP3 | 0.45 | [1] |

| Refractive Index | 1.546 | [1] |

These properties indicate a relatively polar molecule with a high boiling point, consistent with its solid-state nature at room temperature. Its moderate lipophilicity, as suggested by the XLogP3 value, is a desirable trait in drug design, often correlating with good membrane permeability.

Synthesis and Mechanistic Considerations

The process can be conceptually understood through the following workflow:

Sources

Technical Guide: Structural and Spectroscopic Analysis of (5-Chloro-2-fluoropyridin-3-yl)methanol

Foreword: Unveiling a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. (5-Chloro-2-fluoropyridin-3-yl)methanol (CAS No. 884494-79-5) represents a quintessential example of such a scaffold.[1] This molecule, featuring a pyridine ring functionalized with chloro, fluoro, and hydroxymethyl groups, offers a unique combination of electronic properties and reactive handles. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further nucleophilic substitution, and the hydroxymethyl group allows for straightforward derivatization into esters, ethers, or aldehydes.[2][3] This guide provides an in-depth analysis of its synthesis, structural characterization, and the scientific rationale behind the analytical methodologies employed, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is critical for its application in synthesis and formulation. The properties of (5-Chloro-2-fluoropyridin-3-yl)methanol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFNO | [1][4] |

| Molecular Weight | 161.56 g/mol | [1][4] |

| CAS Number | 884494-79-5 | [1][4][5] |

| Density | 1.4 ± 0.1 g/cm³ | [1][4] |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [1][4] |

| Flash Point | 116.0 ± 25.9 °C | [1][4] |

| Refractive Index | 1.546 | [1][4] |

| Polar Surface Area (PSA) | 33.12 Ų | [1][4] |

| LogP | 1.366 | [1] |

Synthesis Pathway: From Carbaldehyde to Alcohol

The most direct and efficient synthesis of (5-Chloro-2-fluoropyridin-3-yl)methanol involves the selective reduction of the corresponding carbaldehyde, 5-chloro-2-fluoro-3-pyridinecarbaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

Rationale for Reagent Selection

The choice of reducing agent is paramount to ensure high yield and prevent unwanted side reactions.

-

Sodium Borohydride (NaBH₄): This is the preferred reagent for this specific transformation. NaBH₄ is a mild and selective hydride donor, highly effective for reducing aldehydes and ketones.[6][7] Its key advantage is its compatibility with protic solvents like methanol or ethanol, which serve both as the reaction medium and the proton source to quench the intermediate alkoxide.[6][7] This one-pot procedure simplifies the experimental setup.

-

Lithium Aluminum Hydride (LiAlH₄): While a powerful and effective reducing agent, LiAlH₄ is generally considered overkill for a simple aldehyde reduction.[7][8] It is far more reactive and less selective than NaBH₄, capable of reducing esters, carboxylic acids, and amides.[8] Crucially, LiAlH₄ reacts violently with protic solvents and requires a strictly anhydrous reaction environment (e.g., in THF or diethyl ether), followed by a separate, careful aqueous workup step.[6] Given the straightforward nature of the aldehyde reduction, the operational simplicity and safety of NaBH₄ make it the superior choice.

Synthesis Workflow Diagram

Caption: Workflow for the reduction of 5-chloro-2-fluoro-3-pyridinecarbaldehyde.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-fluoro-3-pyridinecarbaldehyde (1.0 eq) in anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure (5-Chloro-2-fluoropyridin-3-yl)methanol.

Comprehensive Structural Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. This involves NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and Mass Spectrometry for confirming the molecular weight.

Characterization Workflow Diagram

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance frequency (chemical shift).

-

¹H NMR Analysis: The proton spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For (5-Chloro-2-fluoropyridin-3-yl)methanol, we expect to see signals for the two aromatic protons on the pyridine ring, the two protons of the methylene (-CH₂-) group, and the single proton of the hydroxyl (-OH) group.

-

¹³C NMR Analysis: The carbon spectrum shows a signal for each unique carbon atom. The pyridine ring will exhibit distinct signals for its carbon atoms, influenced by the attached substituents. The methylene carbon will also have a characteristic chemical shift.

Predicted NMR Data (in CDCl₃)

Note: These are predicted values based on established principles of substituent effects on aromatic systems and data from similar isomers. Actual experimental values may vary slightly. Data for the similar isomer (6-Chloro-2-fluoropyridin-3-yl)methanol was used as a reference point.[2]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Ring H | ~8.1 | Doublet (d) | H-6 |

| Ring H | ~7.7 | Doublet (d) | H-4 |

| Methylene | ~4.8 | Singlet (s) | -CH₂OH |

| Hydroxyl | ~2.5 | Singlet (s, broad) | -CH₂OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-F | ~162 | C-2 |

| C-Cl | ~148 | C-5 |

| Ring C-H | ~140 | C-6 |

| Ring C-H | ~138 | C-4 |

| C-CH₂OH | ~125 | C-3 |

| Methylene C | ~62 | -CH₂OH |

Standard Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.[10]

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine ring) |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂) |

| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |

| 1250 - 1000 | C-O stretch | Primary Alcohol |

| 1100 - 1000 | C-F stretch | Aryl-Fluoride |

| 800 - 600 | C-Cl stretch | Aryl-Chloride |

Standard Protocol for Solid-State IR (KBr Pellet):

-

Sample Preparation: Grind ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr disc in the sample holder of the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of air is recorded first for correction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Expected Molecular Ion: For C₆H₅ClFNO, the monoisotopic mass is 161.004364 Da.[4] In positive ion ESI-MS, the primary observed peak would be the protonated molecule [M+H]⁺ at m/z 162.0122.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show a peak for the [M+H]⁺ ion and a smaller peak at [M+2+H]⁺ with roughly one-third the intensity, which is a definitive indicator of a single chlorine atom in the molecule.

Standard Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Detection: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z), and a spectrum is generated.

Significance in Drug Discovery and Development

(5-Chloro-2-fluoropyridin-3-yl)methanol is not an end-product but a valuable intermediate. Its structure is strategically designed for use in building more complex, biologically active molecules.[1][2]

-

Role of Halogens: The incorporation of chlorine and fluorine is a common strategy in medicinal chemistry.[3][11] The C-F bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Both halogens modify the electronic properties of the pyridine ring and can participate in halogen bonding, potentially improving the binding affinity of the final drug candidate to its target protein.[2]

-

Synthetic Versatility: The hydroxymethyl group is a versatile functional handle. It can be easily oxidized to an aldehyde for subsequent reactions (e.g., Wittig or reductive amination) or converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic displacement, allowing for the attachment of various other molecular fragments.

-

Applications: This scaffold is a key intermediate in the synthesis of a range of therapeutic agents, including kinase inhibitors and antiviral compounds, where the substituted pyridine core is crucial for target engagement and pharmacokinetic properties.[2][12]

Conclusion

(5-Chloro-2-fluoropyridin-3-yl)methanol is a well-defined chemical entity whose synthesis and characterization rely on fundamental and robust analytical techniques. Its preparation via the selective reduction of the corresponding aldehyde is efficient and straightforward. A comprehensive analytical workflow employing NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its structure, ensuring its quality and suitability for subsequent use in multi-step syntheses. As a versatile building block, this compound continues to be a valuable tool for medicinal chemists aiming to develop next-generation therapeutics.

References

-

(5-Chloro-2-(5-fluoropyridin-3-yl)phenyl)methanol - PubChem. National Institutes of Health. Available at: [Link]

-

(5-chloro-3-fluoropyridin-2-yl)methanol | CAS#:214055-12-6. Chemsrc.com. Available at: [Link]

-

(5-chloro-3-fluoropyridin-2-yl)methanol M734691 from Aladdin Scientific Corporation | Labcompare.com. Labcompare.com. Available at: [Link]

-

(2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL - MySkinRecipes. MySkinRecipes.com. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organic Letters. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. National Institutes of Health. Available at: [Link]

-

IR spectroscopy of hydrogen-bonded 2-fluoropyridine-methanol clusters - PubMed. National Institutes of Health. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

(5-Chloro-2-fluoropyridin-3-yl)methanol - Dana Bioscience. Danabioscience.com. Available at: [Link]

-

Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study - ResearchGate. ResearchGate. Available at: [Link]

-

Chem 115 - Andrew G Myers Research Group. Harvard University. Available at: [Link]

-

Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Organic-chemistry.org. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Institutes of Health. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

-

Infrared spectroscopy - Royal Society of Chemistry: Education. Royal Society of Chemistry. Available at: [Link]

-

-

(PDF) Synthesis, Hammett spectral correlation and evaluation of antimicrobial activities of some substituted styryl 4 -piperidinophenyl ketones - ResearchGate. ResearchGate. Available at: [Link]

-

Reduction of Aldehydes and Ketones with Complex Hydrides - YouTube. YouTube. Available at: [Link]

-

Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one - MDPI. MDPI.com. Available at: [Link]

-

Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an - Sciences and Exploration Directorate. NASA. Available at: [Link]

-

19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Chad's Prep. Available at: [Link]

-

18.05: Reduction of Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. danabiosci.com [danabiosci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis and Purification of (5-Chloro-2-fluoropyridin-3-yl)methanol

Introduction: A Pivotal Building Block in Modern Drug Discovery

(5-Chloro-2-fluoropyridin-3-yl)methanol is a critical heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its substituted pyridine core, featuring both chloro and fluoro groups, imparts unique physicochemical properties to target molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification through cross-coupling reactions.[1] This strategic combination makes the parent scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into kinase inhibitors, antiviral agents, and other bioactive compounds.[1][2][3]

The synthesis of this key intermediate, however, is not without its challenges. It requires careful selection of synthetic strategy to ensure high regioselectivity and yield, followed by a robust purification protocol to meet the stringent purity demands of the pharmaceutical industry. This guide provides a comprehensive overview of a validated synthetic route, detailed purification methodologies, and the analytical techniques required for quality control, grounded in established chemical principles.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of the target compound is paramount for its successful synthesis, handling, and purification.

Table 1: Physicochemical Properties of (5-Chloro-2-fluoropyridin-3-yl)methanol

| Property | Value | Source |

|---|---|---|

| CAS Number | 884494-79-5 | [4] |

| Molecular Formula | C₆H₅ClFNO | [4] |

| Molecular Weight | 161.56 g/mol | [4] |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 116.0 ± 25.9 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMF, DMSO) and alcohols (Methanol, Ethanol). |[1] |

Strategic Synthesis: The Reduction Pathway

Several synthetic routes can be envisioned for the preparation of (5-Chloro-2-fluoropyridin-3-yl)methanol. These include direct hydroxymethylation, functionalization via organometallic intermediates (e.g., Grignard or organolithium reagents), or the reduction of a carbonyl precursor.[5][6] The reduction of a corresponding aldehyde or carboxylic acid derivative is often the most reliable and scalable approach, offering high yields and excellent regiochemical control.

This guide will focus on the reduction of 5-Chloro-2-fluoropyridine-3-carbaldehyde using sodium borohydride (NaBH₄), a method chosen for its operational simplicity, high chemoselectivity, and enhanced safety profile compared to more aggressive reducing agents like lithium aluminum hydride (LiAlH₄).[7][8]

Causality of Reagent Selection: NaBH₄ vs. LiAlH₄

While both NaBH₄ and LiAlH₄ are capable of reducing aldehydes to primary alcohols, their reactivity profiles are markedly different.[7][9]

-

Lithium Aluminum Hydride (LiAlH₄): An exceptionally powerful reducing agent that reacts violently with protic solvents like water and alcohols.[9] Its use necessitates strictly anhydrous conditions and a separate aqueous workup step to quench the reaction and protonate the resulting alkoxide intermediate.[7]

-

Sodium Borohydride (NaBH₄): A much milder and more selective reagent.[8] It is stable in and reacts slowly with alcoholic solvents, which can conveniently serve as the proton source for the intermediate alkoxide.[7] This allows for a more straightforward, one-pot reaction setup, making it ideal for both lab-scale and larger-scale synthesis.

The chosen pathway leverages the superior safety and practicality of NaBH₄ for this specific transformation.

Visualizing the Synthetic Workflow

The overall process, from the aldehyde starting material to the final, purified alcohol, can be visualized as a streamlined workflow.

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Reduction of 5-Chloro-2-fluoropyridine-3-carbaldehyde

This protocol describes a robust procedure for the synthesis of (5-Chloro-2-fluoropyridin-3-yl)methanol on a laboratory scale.

Table 2: Reagents and Materials for Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

|---|---|---|---|---|

| 5-Chloro-2-fluoropyridine-3-carbaldehyde | 159.54 | 10.0 g | 0.0627 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.85 g | 0.0753 | 1.2 |

| Methanol (MeOH) | 32.04 | 200 mL | - | - |

| Deionized Water | 18.02 | 100 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | - |

| Saturated Brine Solution | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 5-Chloro-2-fluoropyridine-3-carbaldehyde (10.0 g, 0.0627 mol).

-

Dissolution: Methanol (200 mL) is added to the flask, and the mixture is stirred until the aldehyde is completely dissolved.

-

Cooling: The flask is placed in an ice-water bath, and the solution is cooled to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Sodium borohydride (2.85 g, 0.0753 mol) is added portion-wise over 15-20 minutes. Causality: A slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 30 minutes, then the ice bath is removed, and the mixture is stirred at room temperature for an additional 2-3 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent until the starting aldehyde spot has disappeared.

-

Quenching & Work-up:

-

The reaction is carefully quenched by the slow, dropwise addition of deionized water (100 mL) at 0 °C.

-

The bulk of the methanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous residue is transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with saturated brine solution (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product as a solid or oil.

-

Purification Strategies: Achieving Pharmaceutical Grade Purity

The choice of purification technique is critical and depends on the nature of the impurities and the desired scale. Recrystallization is often preferred for its efficiency at removing minor, structurally similar impurities on a larger scale, while column chromatography offers superior separation for a wider range of byproducts.[10]

Method 1: Recrystallization

Recrystallization purifies solid compounds by leveraging differences in solubility between the product and impurities in a chosen solvent system at different temperatures.[10]

Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. For (5-Chloro-2-fluoropyridin-3-yl)methanol, a mixture of toluene and heptane is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of hot toluene.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add heptane (the anti-solvent) to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold heptane, and dry them under vacuum.

Method 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through.[11]

Protocol:

-

Column Packing: Prepare a column with silica gel (60-120 mesh) in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient, starting with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Purification Decision

Caption: Decision tree for selecting the optimal purification method.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and chromatographic techniques should be employed.

Table 4: Key Analytical Data for Product Characterization

| Analysis Technique | Expected Result |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9 (d, 1H, pyridyl-H), ~7.4 (dd, 1H, pyridyl-H), ~4.8 (s, 2H, -CH₂OH), ~2.0-3.0 (br s, 1H, -OH). Chemical shifts are approximate and should be confirmed with reference spectra. |

| ¹³C NMR (100 MHz, CDCl₃) | Expect ~6 signals in the aromatic region (110-165 ppm) and one signal for the -CH₂OH carbon (~55-65 ppm). The C-F and C-Cl carbons will show characteristic shifts and couplings. |

| Mass Spec. (ESI) | Expect m/z = 162.0 [M+H]⁺ for the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be observable. |

| HPLC Purity | >98% (by area percentage, using a suitable C18 column and mobile phase, e.g., Acetonitrile/Water gradient with UV detection at ~254 nm). |

Conclusion

The successful synthesis and purification of (5-Chloro-2-fluoropyridin-3-yl)methanol are readily achievable through a well-designed chemical process. The reduction of the corresponding aldehyde with sodium borohydride represents a safe, efficient, and scalable synthetic route. The subsequent purification, whether by recrystallization or column chromatography, must be carefully selected based on the impurity profile and production scale to ensure the final product meets the high-purity standards required for its application in drug development. The methodologies and rationales presented in this guide provide researchers with a robust framework for producing this valuable chemical intermediate.

References

- Vulcanchem. (6-Chloro-2-fluoropyridin-3-yl)methanol - 1227509-94-5.

- BLDpharm. 884494-79-5|(5-Chloro-2-fluoropyridin-3-yl)methanol.

- Hussain, Z., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry.

- PubChem. (5-Chloro-2-(6-fluoropyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information.

- Echemi. (5-chloro-2-fluoropyridin-3-yl)methanol.

- ChemicalBook. (5-chloro-3-fluoropyridin-2-yl)Methanol | 214055-12-6.

- Matrix Scientific. (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol.

- Sigma-Aldrich. Grignard Reagents.

- Nishiyama, T., et al. REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles.

- Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- Frontiers. Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin-.

- Der Pharma Chemica. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).

- PubChem. (5-Chloro-2-(5-fluoropyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- ResearchGate. (PDF) Grignard reagents in toluene solutions. (2002).

- The Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. (2014).

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Chemical Communications (RSC Publishing). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.

- PubMed. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000).

- Sigma-Aldrich. (5-Chloro-3-fluoropyridin-2-yl)methanol.

- Andrew G Myers Research Group. Chem 115 - Handout - Reduction of Organic Compounds. Harvard University.

- Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019).

- ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium.

- Google Patents. US4273947A - Hydrogenation of fluorine-containing carboxylic acids.

- Benchchem. Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol.

- MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019).

- YouTube. Reduction of Aldehydes and Ketones with Complex Hydrides. (2021).

- ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF. (2000).

- Sigma-Aldrich. 5-Chloro-2-fluoropyridine 97 1480-65-5.

- Guidechem. 5-chloro-2-fluoro-3-Pyridinemethanol 884494-79-5.

- Google Patents. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.

- Organic Chemistry. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021).

- BLD Pharm. 1003711-65-6|5-Chloro-2-fluoropyridin-3-ol.

- Chemsrc. (5-chloro-3-fluoropyridin-2-yl)methanol | CAS#:214055-12-6.

- MySkinRecipes. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL.

- PrepChem.com. Synthesis of Grignard reagent.

- Chemistry LibreTexts. 18.05: Reduction of Acid Derivatives. (2015).

- Organic Syntheses Procedure. n-(5-chloro-2-pyridyl)triflimide.

- BLDpharm. 1228897-82-2|(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol.

- ResearchGate. The Halogen—Lithium Exchange Reaction of 3,3-Dichloro-2-azetidinones: Application to the Synthesis of cis-4Aryl3-chloro-2-azetidinones | Request PDF.

Sources

- 1. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. mt.com [mt.com]

- 11. asianpubs.org [asianpubs.org]

Physical and chemical properties of (5-Chloro-2-fluoropyridin-3-yl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (5-Chloro-2-fluoropyridin-3-yl)methanol

Introduction

(5-Chloro-2-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a critical and versatile building block in modern synthetic chemistry. Its structural combination of a pyridine core, a fluorine atom, a chlorine atom, and a reactive hydroxymethyl group makes it an intermediate of significant interest for researchers in drug discovery and agrochemical development. The pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1]

The strategic placement of halogen atoms profoundly influences the molecule's physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and modulate pKa, while the chlorine atom provides a site for further synthetic modification and can contribute to binding interactions.[2][3] This guide offers a comprehensive overview of the physical properties, chemical behavior, synthesis, and handling of (5-Chloro-2-fluoropyridin-3-yl)methanol, providing a foundational resource for scientists leveraging this compound in their research.

Molecular Structure and Identification

The unique arrangement of substituents on the pyridine ring dictates the reactivity and utility of (5-Chloro-2-fluoropyridin-3-yl)methanol. Understanding its fundamental identifiers is the first step in its application.

Chemical Structure:

Figure 1. 2D Structure of (5-Chloro-2-fluoropyridin-3-yl)methanol.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 884494-79-5 | [4][5][6] |

| Molecular Formula | C₆H₅ClFNO | [4][5] |

| Molecular Weight | 161.56 g/mol | [4][5] |

| IUPAC Name | (5-Chloro-2-fluoropyridin-3-yl)methanol | [4][5] |

| Synonyms | 5-Chloro-2-fluoro-3-pyridinemethanol; 5-Chloro-2-fluoro-3-(hydroxymethyl)pyridine | [4][5] |

| InChI Key | NBGVSDKQZOVTNV-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical properties of a compound govern its behavior in both reaction vessels and biological systems. The data below has been compiled from various chemical suppliers and databases.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless solid | [5] |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [4][5] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 116.0 °C | [4][5] |

| Refractive Index | 1.546 | [4][5] |

| Polar Surface Area (PSA) | 33.1 Ų | [4] |

| LogP (Lipophilicity) | 1.37 | [5] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. | [2] |

Expert Insights on Physicochemical Properties

-

Solubility: The poor water solubility but high solubility in organic solvents like Dimethylformamide (DMF) and alcohols is typical for a small, functionalized aromatic compound. This profile makes it highly compatible with a wide range of standard organic reaction conditions.

-

Lipophilicity (LogP): The LogP value of 1.37 suggests moderate lipophilicity. This is a crucial parameter in drug design, as it indicates the compound's ability to partition between aqueous and lipid environments, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Polar Surface Area (PSA): A PSA of 33.1 Ų is relatively low, suggesting good potential for cell membrane permeability, a desirable characteristic for orally bioavailable drug candidates.

Synthesis and Purification

(5-Chloro-2-fluoropyridin-3-yl)methanol is most logically and efficiently synthesized via the reduction of its corresponding carboxylic acid, 5-chloro-2-fluoronicotinic acid, which is a commercially available starting material.[7]

Proposed Synthetic Pathway

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and prevent side reactions. Borane complexes (e.g., BH₃·THF) are often preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for their superior selectivity, especially in the presence of other reducible functional groups or sensitive halogen substituents.

Caption: Proposed synthesis of (5-Chloro-2-fluoropyridin-3-yl)methanol.

Detailed Experimental Protocol: Reduction of 5-chloro-2-fluoronicotinic acid

Trustworthiness: This protocol is designed as a self-validating system. Each step, from the inert atmosphere to the specific quenching procedure, is included to maximize yield and purity while ensuring safety.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloro-2-fluoronicotinic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) under a positive pressure of nitrogen.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, approx. 1.5 eq) to the stirred solution via the dropping funnel over 30-45 minutes. The slow addition rate prevents a dangerous temperature spike and minimizes side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.

-

Work-up: Concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure (5-Chloro-2-fluoropyridin-3-yl)methanol.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its multiple reactive sites, which allow for diverse downstream modifications.

Reactivity Profile

-

Hydroxymethyl Group: The primary alcohol is the most versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, undergo O-alkylation to form ethers, or be esterified.

-

Halogen Substituents: The chlorine atom at the 5-position can be displaced via nucleophilic aromatic substitution (SNAᵣ) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine at the 2-position is generally less reactive towards substitution but electronically activates the ring for such transformations.[2]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated to form pyridinium salts.

Caption: Key reaction pathways for (5-Chloro-2-fluoropyridin-3-yl)methanol.

Applications in Drug Discovery

This molecule is a valuable intermediate for synthesizing complex bioactive compounds. Its structure is relevant to the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core to interact with the ATP-binding site of the enzyme.

-

Antiviral and Antibacterial Agents: The fluoropyridine motif is present in several antimicrobial drugs.[4]

-

Androgen Receptor Modulators: A structurally similar isomer, (6-Chloro-2-fluoropyridin-3-yl)methanol, is used to synthesize modulators for treating neurodegenerative diseases, highlighting the potential of this structural class.[2]

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. The data for the closely related isomer (6-Chloro-2-fluoropyridin-3-yl)methanol provides a strong comparative reference.[2]

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A doublet for the proton at the 6-position.

-

A doublet for the proton at the 4-position, with coupling to the 6-H and potentially the 2-F.

-

A singlet or doublet (depending on coupling to the hydroxyl proton) for the two methylene protons (-CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative fluorine, chlorine, and oxygen atoms will be shifted downfield. The C-F coupling will be observable as a large doublet for the carbon atom directly bonded to fluorine.

-

Mass Spectrometry (MS): In an ESI-MS spectrum, the compound would show a protonated molecular ion [M+H]⁺ at m/z 162. The key diagnostic feature would be the isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), there will be two peaks: one for [M+H]⁺ and another for [M+2+H]⁺ at m/z 164, with a relative intensity of approximately 3:1.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential. In the absence of a specific Safety Data Sheet (SDS), handling should be based on the properties of similar halogenated aromatic alcohols.

-

General Precautions:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability and to prevent potential oxidation of the alcohol, storage at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

-

Conclusion

(5-Chloro-2-fluoropyridin-3-yl)methanol is a high-value chemical intermediate with a rich profile of physical and chemical properties. Its strategic functionalization provides a robust platform for synthetic diversification, making it a key asset for researchers and scientists in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge required to handle, utilize, and modify this compound effectively and safely, empowering its application in the synthesis of next-generation molecules.

References

-

PubChem - NIH. (5-Chloro-2-(6-fluoropyridin-3-yl)phenyl)methanol. [Link]

-

Chemsrc. (5-chloro-3-fluoropyridin-2-yl)methanol | CAS#:214055-12-6. [Link]

-

PubChem - NIH. (5-Chloro-2-(5-fluoropyridin-3-yl)phenyl)methanol. [Link]

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. [Link]

-

Dana Bioscience. (5-Chloro-2-fluoropyridin-3-yl)methanol. [Link]

- Google Patents.

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 884494-79-5|(5-Chloro-2-fluoropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemos.de [chemos.de]

An In-depth Technical Guide on the Reactivity and Stability of (5-Chloro-2-fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(5-Chloro-2-fluoropyridin-3-yl)methanol, a key halogenated pyridine derivative, has emerged as a pivotal building block in the landscape of modern medicinal and agrochemical research. Its unique electronic and structural features, imparted by the chloro, fluoro, and hydroxymethyl substituents on the pyridine core, offer a versatile platform for the synthesis of complex, high-value molecules. The strategic placement of these functional groups allows for a range of chemical transformations, making it an attractive starting material for the development of novel kinase inhibitors, modulators of androgen receptors, and other biologically active compounds.[1] This guide provides an in-depth analysis of the reactivity and stability of (5-Chloro-2-fluoropyridin-3-yl)methanol, offering field-proven insights and detailed experimental frameworks to empower researchers in leveraging this compound to its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of (5-Chloro-2-fluoropyridin-3-yl)methanol is the cornerstone of its effective application.

Physical and Chemical Properties

The physical properties of (5-Chloro-2-fluoropyridin-3-yl)methanol are summarized in the table below. These parameters are critical for process development, formulation, and ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 884494-79-5 | [2][3] |

| Molecular Formula | C₆H₅ClFNO | [2] |

| Molecular Weight | 161.56 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 116.0 ± 25.9 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR will reveal six distinct signals corresponding to the carbon atoms of the pyridine ring and the hydroxymethyl group. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent [M+H]⁺ ion at m/z 162.0, consistent with the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) will be observable in high-resolution mass spectrometry.

Chemical Reactivity and Synthetic Utility

The reactivity of (5-Chloro-2-fluoropyridin-3-yl)methanol is governed by its three key functional groups: the hydroxymethyl group, the chloro group, and the fluoro group. The interplay of these groups on the electron-deficient pyridine ring dictates the molecule's synthetic applications.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a variety of transformations, allowing for the introduction of diverse functionalities.

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. Milder reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane are suitable for the synthesis of the aldehyde, while stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent will yield the carboxylic acid.

-

Esterification: Standard esterification protocols, such as reaction with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) or conversion to the corresponding acyl chloride followed by reaction with the alcohol, can be employed to form esters.

-

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method for preparing ethers.

Experimental Protocol: General Procedure for O-Alkylation (Ether Synthesis)

-

Preparation: To a solution of (5-Chloro-2-fluoropyridin-3-yl)methanol (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add the desired alkyl halide (1.1 eq). Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chloro and fluoro substituents, makes the aromatic core susceptible to nucleophilic aromatic substitution. The positions ortho and para to the ring nitrogen are particularly activated. While both halogens can potentially be displaced, the relative reactivity depends on the nature of the nucleophile and the reaction conditions.

-

Reaction with Amines: The chloro group is generally a better leaving group than the fluoro group in SNAr reactions. Therefore, reactions with primary or secondary amines are expected to preferentially displace the chlorine atom to introduce amino functionalities.

-

Reaction with Alkoxides and Thiolates: Strong nucleophiles like alkoxides and thiolates can also displace the halogens to form the corresponding ethers and thioethers.

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its potential degradants.

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan of the compound in the mobile phase) should be used.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness. [4]5. Peak Purity: Peak purity analysis using a diode array detector (DAD) should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of (5-Chloro-2-fluoropyridin-3-yl)methanol makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

-

Kinase Inhibitors: The pyridine core is a common scaffold in many kinase inhibitors. The functional groups on this molecule provide multiple points for diversification to optimize binding to the target kinase. [5][6][7]* Agrochemicals: Halogenated pyridines are prevalent in modern herbicides and pesticides. The specific substitution pattern can influence the molecule's interaction with biological targets in plants and insects. [1][8]* Androgen Receptor Modulators: This compound has been identified as a key intermediate in the synthesis of molecules targeting the androgen receptor, which are of interest for treating various diseases. [1]

Conclusion

(5-Chloro-2-fluoropyridin-3-yl)methanol is a highly versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A comprehensive understanding of its reactivity and stability is paramount for its successful application. The hydroxymethyl group offers a reliable handle for a variety of functional group interconversions, while the halogenated pyridine core is amenable to nucleophilic substitution reactions. Although specific stability data is limited, established protocols for forced degradation studies and the development of stability-indicating HPLC methods provide a clear path for a thorough evaluation. This guide provides the foundational knowledge and practical frameworks to enable researchers to confidently and effectively utilize (5-Chloro-2-fluoropyridin-3-yl)methanol in their research and development endeavors.

References

-

Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Juniper Publishers. Available at: [Link]

-

(5-Chloro-2-fluoropyridin-3-yl)methanol. Dana Bioscience. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

- CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine. Google Patents.

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof. Google Patents.

-

Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. ACS Publications. Available at: [Link]

-

Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). National Institutes of Health. Available at: [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Available at: [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

-

(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

-

Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. ResearchGate. Available at: [Link]

-

HPLC/UV analysis of chlorfenapyr residues in cabbage and soil to study the dynamics of different formulations. National Institutes of Health. Available at: [Link]

-

Derivatives in HPLC Analysis Techniques. Scribd. Available at: [Link]

Sources

- 1. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. danabiosci.com [danabiosci.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

Solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol in common organic solvents

An In-Depth Technical Guide to the Solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol in common organic solvents. Recognizing the critical role of solubility in pharmaceutical development—from synthesis and purification to formulation—this document moves beyond a simple data sheet. It offers a detailed exploration of the theoretical principles governing solubility, standardized experimental protocols for accurate measurement, and a discussion on predictive models. By integrating fundamental theory with practical, field-proven methodologies, this guide serves as a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Criticality of Solubility in Pharmaceutical Development

(5-Chloro-2-fluoropyridin-3-yl)methanol, a substituted pyridyl methanol derivative, represents a class of compounds with significant potential in medicinal chemistry.[1] Its journey from a promising new chemical entity (NCE) to a viable active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can hinder synthesis, complicate purification, and lead to significant challenges in developing bioavailable drug formulations.[2]

This guide is structured to provide a robust understanding of the factors influencing the solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol and to equip the researcher with the necessary tools to accurately quantify it. We will delve into the molecular characteristics of the solute and solvents, explore the thermodynamics of dissolution, and present a systematic approach to experimental solubility determination.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like."[3][4] This principle is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For (5-Chloro-2-fluoropyridin-3-yl)methanol, its solubility in a given organic solvent will be determined by its molecular structure and the corresponding properties of the solvent.

Molecular Properties of (5-Chloro-2-fluoropyridin-3-yl)methanol

To predict its solubility behavior, we must first consider the key structural features of (5-Chloro-2-fluoropyridin-3-yl)methanol:

-

Polarity: The presence of electronegative atoms (Cl, F, N, O) and the hydroxyl group (-CH₂OH) imparts significant polarity to the molecule.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This capacity for hydrogen bonding is a crucial determinant of its solubility in protic solvents.

-

Aromaticity: The pyridine ring contributes to van der Waals interactions and potential π-π stacking.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[3][4][5] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of three Hansen parameters (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values.[3][4] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely to occur.[4]

Experimental Determination of Solubility

Accurate experimental determination of solubility is the cornerstone of understanding the behavior of (5-Chloro-2-fluoropyridin-3-yl)methanol. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6][7]

Materials and Equipment

-

(5-Chloro-2-fluoropyridin-3-yl)methanol (ensure purity is characterized)

-

A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Figure 1: Experimental workflow for the shake-flask method.

Step-by-Step Protocol

-

Preparation: To a series of vials, add a known volume of each selected organic solvent. Add an excess of (5-Chloro-2-fluoropyridin-3-yl)methanol to each vial to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis). Quantify the concentration of (5-Chloro-2-fluoropyridin-3-yl)methanol in the diluted sample using a validated analytical method, such as HPLC.[8][9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol in each solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Quantitative Solubility Data

The following table provides a template for presenting the experimental solubility data for (5-Chloro-2-fluoropyridin-3-yl)methanol in a range of common organic solvents.

| Solvent | Solvent Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) | Observations |

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Ethyl Acetate | 4.4 | |||

| Acetone | 5.1 | |||

| Ethanol | 5.2 | |||

| Methanol | 6.6 | |||

| Water | 10.2 |

Note: The Solvent Polarity Index is a relative measure of a solvent's polarity.

Influence of Temperature

The solubility of solids in liquids is generally temperature-dependent.[10][11] For most organic compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[12] It is advisable to determine the solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol at different temperatures (e.g., 5 °C, 25 °C, and 40 °C) to understand its temperature sensitivity, which is crucial for processes like crystallization.

Safety and Handling

Appropriate safety precautions must be taken when handling (5-Chloro-2-fluoropyridin-3-yl)methanol and organic solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[13]

-

Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS): Consult the MSDS/SDS for (5-Chloro-2-fluoropyridin-3-yl)methanol and all solvents used for detailed information on hazards, handling, storage, and emergency procedures.[14][15]

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol in common organic solvents. By combining a strong theoretical foundation with detailed, practical experimental protocols, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful development of new pharmaceutical products. The methodologies described herein provide a self-validating framework that ensures scientific integrity and reproducibility.

References

- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. thesis.

-

Ibrahim, E., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility. [Link]

-

American Chemical Society. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

PubMed. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]

-

Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

-

ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

National Center for Biotechnology Information. (2025). (5-Chloro-2-(5-fluoropyridin-3-yl)phenyl)methanol. PubChem Compound Summary for CID 177697769. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. [Link]

-

Slideshare. (2018). Solubility & Method for determination of solubility. [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]

-

Dow Development Labs. (2022). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

ChemBK. (2022). Pyridine-4-methanol. [Link]

-

ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Chemsrc. (2025). (5-chloro-3-fluoropyridin-2-yl)methanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Safety First: Navigating the Handling of 5-Chloro-2-fluoropyridine (CAS 1480-65-5). [Link]

-

National Center for Biotechnology Information. (2025). 3-Pyridinemethanol. PubChem Compound Summary for CID 7510. [Link]

-

NCERT. Alcohols, Phenols and Ethers. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. database.ich.org [database.ich.org]

- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Health and Safety of (5-Chloro-2-fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety